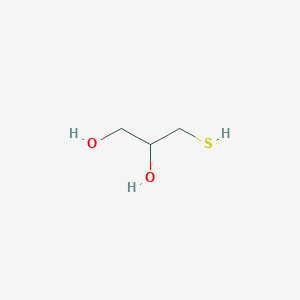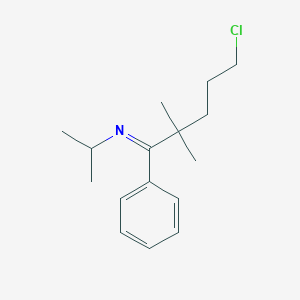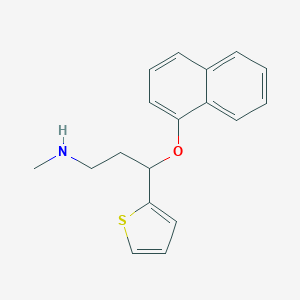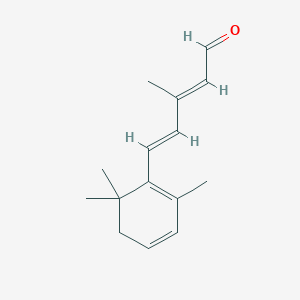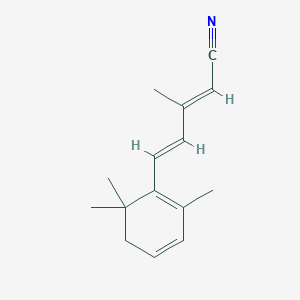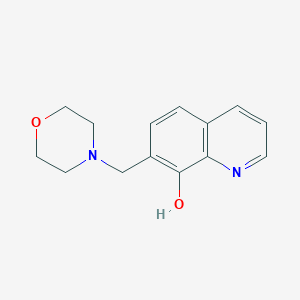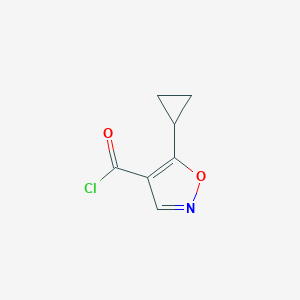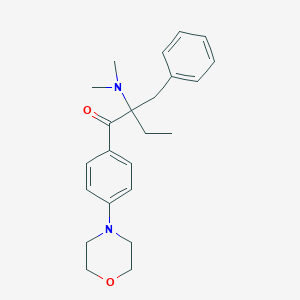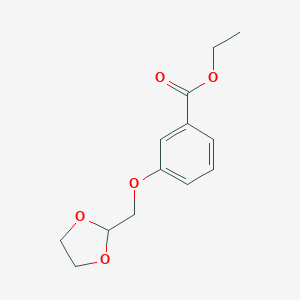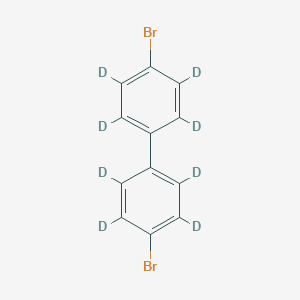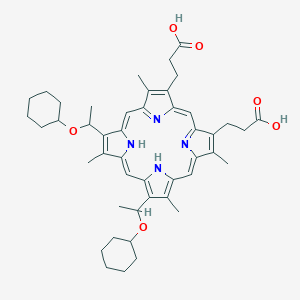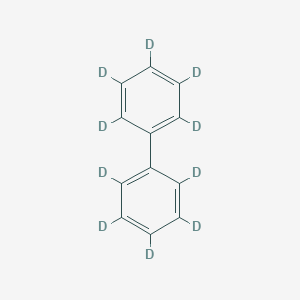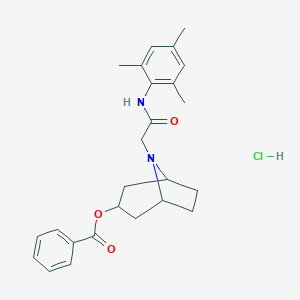
1H-Indazole-6-carboxylic acid
概要
説明
Synthesis Analysis
The synthesis of indazole derivatives, including 1H-Indazole-6-carboxylic acid, often involves nucleophilic substitution reactions on halo esters by 1H-indazole in alkaline solution, leading to mixtures of N-1 and N-2 isomers, where the N-1 isomer predominates. Basic hydrolysis of ester derivatives allows for the synthesis of the corresponding indazole carboxylic acids. These compounds are fully characterized by NMR, IR spectroscopies, MS spectrometry, and elemental analysis, with X-ray diffraction providing molecular structure details (Teixeira et al., 2006).
Molecular Structure Analysis
The molecular structure of indazol-2-yl-acetic acid, a closely related compound, determined by X-ray diffraction, reveals a supramolecular architecture involving intermolecular hydrogen bonds. This structural insight aids in understanding the interactions and stability of indazole derivatives (Teixeira et al., 2006).
Chemical Reactions and Properties
Indazole derivatives undergo various chemical reactions, including esterification, amidation, and substitution, which modify their chemical properties and potential applications. For example, the synthesis of 1-halobenzyl-1H-indazole-3-carboxylic acids involves halogenation and demonstrates the versatility of indazole compounds in chemical synthesis (Corsi et al., 1976).
科学的研究の応用
Medicinal Applications
1H-Indazole-6-carboxylic acid and its derivatives have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain the indazole structural motif .
Synthesis of Indazoles
The compound plays a crucial role in the synthesis of 1H- and 2H-indazoles . The strategies for the synthesis include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Photoluminescent Coordination Polymers
1H-Indazole-6-carboxylic acid is used in the synthesis of photoluminescent coordination polymers based on Group 12 metals . These polymers have potential applications in various fields, including magnetism, luminescence, catalysis, sensing, gas separation and storage, and biomedicine .
Organic Synthesis
Methyl 1H-indazole-6-carboxylate, a derivative of 1H-Indazole-6-carboxylic acid, is used in organic synthesis .
Herbicidal Activity
Compounds containing the 1H-indazolyl fragment have shown better biological activity in inhibiting the root growth of Arabidopsis thaliana compared to those with the 2H-indazolyl fragment .
Synthesis of Azabicyclic Aryl Amides
1H-Indazole-6-carboxylic Acid is used as a reagent to synthesize azabicyclic aryl amides, which act as α7 nicotinic acetylcholine receptor agonists .
Anti-Inflammatory Agents
Indazoles, including 1H-Indazole-6-carboxylic acid, have been used in the development of anti-inflammatory agents . For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole has shown high anti-inflammatory activity along with minimum ulcerogenic potential .
Antimicrobial Agents
Indazole-containing heterocyclic compounds have shown antimicrobial activity .
Anti-HIV Agents
Indazole derivatives have been explored for their potential as anti-HIV agents .
Hypoglycemic Agents
Indazole derivatives have also been investigated for their hypoglycemic activity .
Antiprotozoal Agents
Indazole derivatives have demonstrated antiprotozoal activity .
Inhibitors of Phosphoinositide 3-Kinase δ
Indazoles, including 1H-Indazole-6-carboxylic acid, can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Antiproliferative Agents
Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against tumor cell lines derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .
Herbicidal Activity
New compounds containing the 1H-indazolyl fragment have shown better biological activity in inhibiting the root growth of Arabidopsis thaliana compared to those with the 2H-indazolyl fragment .
Safety And Hazards
将来の方向性
The future directions for 1H-Indazole-6-carboxylic acid involve further exploration of its synthesis methods and biological activities. For instance, the use of single-atom catalysis presents a new frontier for the synthesis of 1H-Indazole-6-carboxylic acid . Additionally, the broad spectrum of pharmacological activities exhibited by indazole scaffolds suggests potential for the development of new bioactive compounds .
特性
IUPAC Name |
1H-indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)5-1-2-6-4-9-10-7(6)3-5/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCVTVVLMRHJCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585471 | |
| Record name | 1H-Indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indazole-6-carboxylic acid | |
CAS RN |
704-91-6 | |
| Record name | 1H-Indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 704-91-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


